An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine
Abstract: The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that serves as a cornerstone in modern medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a multitude of biological targets, making it a focal point for drug discovery.[1][2] This guide provides a comprehensive technical overview of a key derivative, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine. We will delve into its core chemical properties, reactivity, synthetic methodologies, and critical applications, particularly its role as a versatile building block for targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Core Molecular Profile
Structure and Tautomerism
5-Fluoro-1H-pyrazolo[3,4-b]pyridine is a bicyclic heteroaromatic compound.[1] A critical aspect of the unsubstituted pyrazolo[3,4-b]pyridine core is the potential for tautomerism between the 1H- and 2H- forms.[1][2] Computational studies have demonstrated the greater thermodynamic stability of the 1H-tautomer by a significant margin (nearly 9 kcal/mol), making it the predominant isomer under most conditions.[1] This inherent stability is a crucial consideration for synthetic planning and molecular modeling, as it dictates the primary reactive sites and intermolecular interactions.
Caption: Chemical structure of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine.
Physicochemical Properties
The introduction of a fluorine atom at the C5-position significantly modulates the electronic properties of the pyridine ring, influencing the molecule's reactivity, metabolic stability, and binding affinity to target proteins. Below is a summary of the key physicochemical properties for the parent compound and its vital amino-derivative, which serves as a common synthetic intermediate.[3][4]
| Property | 5-Fluoro-1H-pyrazolo[3,4-b]pyridine | 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine |
| CAS Number | 1256788-84-7[5] | 1034667-22-5[3] |
| Molecular Formula | C₆H₄FN₃[5] | C₆H₅FN₄[3][6] |
| Molecular Weight | 137.11 g/mol [5] | 152.13 g/mol [3][6] |
| XLogP3 | 0.9[5] | 0.6[3] |
| Hydrogen Bond Donors | 1[5] | 2[3] |
| Hydrogen Bond Acceptors | 3[5] | 4[3] |
| Appearance | Solid[6] | Solid[6] |
Synthesis and Reactivity
Synthetic Strategies
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core generally involves the construction of the pyridine ring onto a pre-existing, functionalized pyrazole.[1] This approach offers regiochemical control, which is essential for installing the desired substituents at specific positions. Numerous patented methods exist, often starting from commercially available materials like 2-chloro-5-fluoronicotinic acid.[7]
Exemplary Synthesis Protocol: Preparation of a Key Intermediate
A robust synthesis for derivatives of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine is critical for its use in drug development. A novel and practical approach was developed for a key intermediate of the drug Vericiguat, which involves the formation of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol.[7]
Protocol: Synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol[7]
-
Reaction Setup: To a solution of 2-chloro-5-fluoronicotinic acid in a suitable solvent, add a dehydrating agent (e.g., thionyl chloride) to form the acid chloride.
-
Amidation: React the resulting acid chloride with an ammonia source to yield 2-chloro-5-fluoronicotinamide. This step is often a bottleneck in large-scale synthesis due to reproducibility issues.[4]
-
Cyclization: The critical step involves a one-pot hydrazinolysis and intramolecular substitution. The nicotinamide derivative is treated with hydrazine hydrate. This process efficiently forms the pyrazole ring, yielding 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol.[7]
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired intermediate with high purity.
Caption: Key reactive sites for derivatization.
Applications in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a validated "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutics. [8]The pyrazole moiety frequently serves as a hydrogen bond donor/acceptor hinge-binding motif, while the fused pyridine ring allows for diverse substitutions to achieve potency and selectivity. [9]
Case Studies
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: Derivatives of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine are known to be precursors for potent and selective GSK-3 inhibitors. [4][10][11]Aberrant GSK-3 activity is implicated in various diseases, including neurological disorders like Alzheimer's and certain cancers, making it a high-value therapeutic target. [12][13]* Vericiguat (A Soluble Guanylate Cyclase Stimulator): 5-Fluoro-1H-pyrazolo[3,4-b]pyridine is a cornerstone intermediate in the synthesis of Vericiguat, a drug used to treat chronic heart failure. [14][15]The synthesis involves N-alkylation with a 2-fluorobenzyl group and subsequent elaboration at the C3-position to build the final complex molecule. [14][15]* Kinase Inhibitors (FGFR, TRK): The scaffold has been successfully employed to develop inhibitors for other important cancer-related kinases. By applying scaffold hopping strategies, researchers have designed potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Tropomyosin Receptor Kinases (TRK), both of which are validated oncogenic drivers. [9][16]
Caption: Drug discovery pathways originating from the core scaffold.
Safety, Handling, and Storage
As with any active chemical compound, proper handling and storage of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine and its derivatives are paramount to ensure laboratory safety.
Hazard Identification
The compound and its iodo-derivative are classified with the following hazards. [17]
| Hazard Class | GHS Statement |
|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT, Single Exposure | H335: May cause respiratory irritation |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [18][19]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [18][19]* Handling Practices: Avoid breathing dust, fumes, or vapors. [18]Prevent contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [19]
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [18][20]* Container: Keep the container tightly sealed to prevent moisture ingress and degradation. [18][20]Store separately from incompatible substances. [20]
Conclusion
5-Fluoro-1H-pyrazolo[3,4-b]pyridine is a high-value scaffold that demonstrates remarkable versatility in the field of drug discovery. Its favorable physicochemical properties, predictable reactivity at key positions, and proven success as a core component of multiple clinical candidates and approved drugs underscore its importance. For medicinal chemists and researchers, a thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of next-generation targeted therapies for a wide range of human diseases.
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